molecular formula C12H24N2O2 B2606852 tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate CAS No. 1548675-07-5

tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate

Cat. No.: B2606852
CAS No.: 1548675-07-5
M. Wt: 228.336
InChI Key: MLLOEJBZXMVGCN-UHFFFAOYSA-N
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Description

tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with 1-(aminomethyl)cyclopentylmethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbamates or amides, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It may also interact with enzymes and proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-{[1-(aminomethyl)cyclopentyl]methyl}carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its cyclopentyl ring and tert-butyl carbamate group make it a versatile compound in organic synthesis and various applications .

Properties

IUPAC Name

tert-butyl N-[[1-(aminomethyl)cyclopentyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-12(8-13)6-4-5-7-12/h4-9,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLOEJBZXMVGCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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